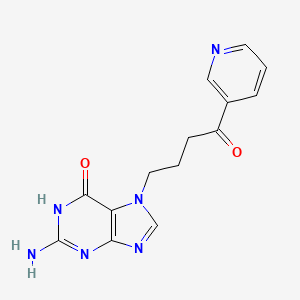

2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one

Description

2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a purine derivative characterized by a 4-oxo-4-(pyridin-3-yl)butyl substituent at the 7-position of the purine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. The pyridinyl group may enhance π-π interactions with biological targets, while the ketone and butyl chain influence solubility and binding affinity.

Properties

CAS No. |

502507-75-7 |

|---|---|

Molecular Formula |

C14H14N6O2 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

2-amino-7-(4-oxo-4-pyridin-3-ylbutyl)-1H-purin-6-one |

InChI |

InChI=1S/C14H14N6O2/c15-14-18-12-11(13(22)19-14)20(8-17-12)6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8H,2,4,6H2,(H3,15,18,19,22) |

InChI Key |

SBSHXBWJUGSYTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCN2C=NC3=C2C(=O)NC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the amino group and the pyridinyl butyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.

Scientific Research Applications

2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound and Famciclovir Impurity 7 share a butyl-chain substituent, but the latter contains hydroxyl groups, enhancing hydrophilicity .

- 2-Amino-7-benzyl-1H-purin-6(7H)-one has a lipophilic benzyl group, which may reduce solubility compared to the target compound’s pyridinyl-ketone system .

- N2-Methylguanine differs in substitution (methylamino at position 2) and is an endogenous nucleoside, highlighting the impact of methylation on biological pathways .

Physicochemical Properties

A comparative analysis of physicochemical properties is provided below:

*Predicted based on substituent properties.

Antitumor and Antiviral Activity

- 2-Amino-8-(2-aminopropan-2-yl)-1H-purin-6(7H)-one: Exhibits antitumor (IC₅₀: ~50 µM) and antiviral (IC₅₀: ~25 µM) activity, likely due to the aminopropyl group enhancing target binding .

- Target Compound : The pyridinyl group could facilitate interactions with kinase targets, though empirical data are pending.

Endogenous and Epigenetic Roles

- N2-Methylguanine: An endogenous methylated nucleoside involved in DNA repair and epigenetic regulation .

Structural-Activity Relationships

- Hydrophilic substituents (e.g., hydroxyl in Famciclovir Impurity 7, hydroxyethoxy in ) improve solubility and bioavailability.

- Aromatic groups (e.g., benzyl in , pyridinyl in the target compound) may enhance receptor binding via π-π interactions.

Discussion on Substituent Effects

Biological Activity

2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a synthetic compound belonging to the purine family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

The biological activity of 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one primarily involves its interaction with various biological targets. Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating possible applications in treating infections.

Biological Evaluation

In a study assessing the biological activity of similar purine derivatives, compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that derivatives with structural similarities to 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one exhibited significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a series of purine derivatives on cancer cells. The findings revealed that compounds similar to 2-Amino-7-(4-oxo-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one could induce morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM and enhance caspase activity, confirming their role in apoptosis .

Case Study 2: Antimicrobial Effects

Another research effort focused on evaluating the antimicrobial properties of purine derivatives. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.